(Z)-3-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide
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Description
(Z)-3-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
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Biological Activity
(Z)-3-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the reaction of 3,4-dimethoxybenzaldehyde with isoxazole derivatives. The final product is characterized by its unique structural features which contribute to its bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert effects through:
- Inhibition of Enzymatic Activity : Studies have shown that similar compounds can inhibit enzymes involved in cancer progression and inflammation.
- Cell Cycle Modulation : It has been observed to induce cell cycle arrest in cancer cells, promoting apoptosis.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammatory markers in vitro.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to significantly inhibit the growth of various cancer cell lines, including melanoma and breast cancer cells.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Melanoma | 12.5 | Induces apoptosis via caspase activation |
MCF-7 (Breast) | 15.0 | Cell cycle arrest at G2/M phase |
A549 (Lung) | 20.0 | Inhibits proliferation |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it could reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Table 2: Anti-inflammatory Activity
Cytokine | Concentration (pg/mL) Pre-treatment | Concentration (pg/mL) Post-treatment |
---|---|---|
TNF-alpha | 1500 | 500 |
IL-6 | 800 | 250 |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo. In one study involving a melanoma model, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
Study Highlights:
- Model : C57BL/6 mice implanted with B16 melanoma cells.
- Dosage : Administered at 10 mg/kg body weight.
- Outcome : Tumor volume decreased by approximately 60% after four weeks of treatment.
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-26-18-8-6-16(7-9-18)20-13-17(24-29-20)14-23-22(25)11-5-15-4-10-19(27-2)21(12-15)28-3/h4-13H,14H2,1-3H3,(H,23,25)/b11-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEXJKZSSYBKPT-WZUFQYTHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)/C=C\C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.